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Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

Cat. No.: B127722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 2-Nitro-5-
(propylthio)aniline, a key intermediate in various synthetic pathways. While experimental

spectral data for this specific compound is not readily available in public databases, this

document outlines the expected analytical results based on established principles of

spectroscopy and compares them with the known data of structurally related compounds,

namely 2-nitroaniline and 4-nitroaniline. This guide serves as a foundational resource for the

confirmation and characterization of 2-Nitro-5-(propylthio)aniline and its analogues.

Physicochemical Properties
The fundamental physical and chemical properties of 2-Nitro-5-(propylthio)aniline are

summarized in Table 1, alongside those of the comparator compounds. These properties are

crucial for sample handling, purification, and analysis.
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Property
2-Nitro-5-
(propylthio)aniline

2-Nitroaniline 4-Nitroaniline

Molecular Formula C₉H₁₂N₂O₂S[1][2] C₆H₆N₂O₂ C₆H₆N₂O₂

Molecular Weight 212.27 g/mol [1][2] 138.12 g/mol 138.12 g/mol

CAS Number 57780-75-3[2] 88-74-4 100-01-6

Melting Point 71-74 °C[2][3] 71.5 °C 146-149 °C

Appearance

Expected to be a

yellow to orange

crystalline solid

Orange-yellow

needles

Yellow to brown

crystalline powder

Structural Elucidation by Spectroscopic Methods
The confirmation of the chemical structure of 2-Nitro-5-(propylthio)aniline relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected

outcomes and comparisons are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. The expected ¹H and ¹³C NMR chemical shifts for 2-Nitro-5-(propylthio)aniline
are predicted based on the substituent effects of the nitro, amino, and propylthio groups on the

aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Nitro-5-(propylthio)aniline is expected to show distinct signals for

the aromatic protons and the propyl group protons. The substitution pattern on the benzene

ring will lead to a specific splitting pattern for the aromatic protons. In contrast, the simpler

spectra of 2-nitroaniline and 4-nitroaniline provide a baseline for understanding the influence of

the propylthio group.

Table 2: Comparison of ¹H NMR Spectral Data (Predicted for 2-Nitro-5-(propylthio)aniline)
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Compound
Aromatic Protons
(ppm)

Propyl Protons
(ppm)

Amino Protons
(ppm)

2-Nitro-5-

(propylthio)aniline

δ 7.8-8.0 (d, 1H), 7.2-

7.4 (dd, 1H), 6.7-6.9

(d, 1H)

δ 2.8-3.0 (t, 2H), 1.6-

1.8 (m, 2H), 0.9-1.1 (t,

3H)

δ 5.0-6.0 (br s, 2H)

2-Nitroaniline

δ 8.10 (dd, 1H), 7.35

(ddd, 1H), 6.82 (dd,

1H), 6.69 (ddd, 1H)[4]

N/A δ 6.1 (br s, 2H)[4]

4-Nitroaniline
δ 7.98 (d, 2H), 6.64

(d, 2H)
N/A δ 6.71 (br s, 2H)[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the

substituents.

Table 3: Comparison of ¹³C NMR Spectral Data (Predicted for 2-Nitro-5-(propylthio)aniline)

Compound Aromatic Carbons (ppm) Propyl Carbons (ppm)

2-Nitro-5-(propylthio)aniline

δ 150-155 (C-NH₂), 140-145

(C-NO₂), 130-135 (C-S), 115-

125 (3 CH)

δ 35-40 (-S-CH₂-), 20-25 (-

CH₂-), 10-15 (-CH₃)

2-Nitroaniline
δ 147.6, 136.8, 126.6, 119.3,

116.8, 115.4
N/A

4-Nitroaniline δ 155.8, 135.7, 126.5, 112.4[5] N/A

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies of the nitro, amino, and thioether groups, as well as the

aromatic ring, are key identifiers.
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Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional Group
2-Nitro-5-
(propylthio)aniline
(Expected)

2-Nitroaniline 4-Nitroaniline

N-H Stretch (Amine)
3500-3300 (two

bands)
3480, 3365 3485, 3360

C-H Stretch

(Aromatic)
3100-3000 ~3080 ~3070

C-H Stretch (Aliphatic) 2960-2850 N/A N/A

N=O Stretch (Nitro)

1530-1500

(asymmetric), 1350-

1320 (symmetric)

1505, 1340 1500, 1335

C=C Stretch

(Aromatic)
1620-1580 1620, 1575 1635, 1590

C-S Stretch 700-600 N/A N/A

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. For 2-Nitro-5-(propylthio)aniline, the

molecular ion peak ([M]⁺) is expected at m/z 212. The fragmentation pattern would likely

involve the loss of the propyl group, the nitro group, and other characteristic cleavages.

Predicted collision cross-section data for various adducts can also be used for confirmation.[6]

Table 5: Comparison of Mass Spectrometry Data
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Compound Molecular Ion (m/z)
Key Fragments
(Predicted/Known)

2-Nitro-5-(propylthio)aniline 212
[M-C₃H₇]⁺, [M-NO₂]⁺, [M-S-

C₃H₇]⁺

2-Nitroaniline 138 [M-NO₂]⁺, [M-H-HCN]⁺

4-Nitroaniline 138 [M-NO₂]⁺, [M-NO]⁺, [M-O]⁺

Experimental Protocols
The following are general protocols for the key analytical techniques used in the structural

characterization of 2-Nitro-5-(propylthio)aniline and its alternatives.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Ensure good contact between the sample and the crystal by applying pressure with

the built-in clamp.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is

typically infused directly or via liquid chromatography. For EI, the sample is vaporized before

ionization. Acquire the mass spectrum over a relevant m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizing the Characterization Workflow
The logical flow of experiments for the structural characterization and confirmation of 2-Nitro-5-
(propylthio)aniline can be visualized as follows:
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Fig. 1: Experimental workflow for the structural characterization of 2-Nitro-5-
(propylthio)aniline.

Signaling Pathways and Logical Relationships
The relationship between the different analytical techniques and the information they provide

for structural elucidation can be represented as follows:
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Analytical Techniques Derived Structural Information

2-Nitro-5-(propylthio)aniline

NMR
(¹H, ¹³C)
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(C-H, C-C framework)

Functional Groups
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Molecular Weight &
Fragmentation

Confirmed Structure
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Fig. 2: Relationship between analytical techniques and structural information.

This guide provides a comprehensive framework for the structural characterization and

confirmation of 2-Nitro-5-(propylthio)aniline. By following the outlined experimental protocols

and comparing the obtained data with the provided information for related compounds,

researchers can confidently verify the structure of their synthesized material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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